molecular formula C21H23F2NO2 B5407621 2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol

Katalognummer: B5407621
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: HPIBRAOPRSGTGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol, also known as DPPEP, is a chemical compound that has gained significant attention in the field of scientific research. DPPEP is a selective dopamine D1 receptor agonist that has been found to exhibit potential therapeutic effects in various neurological and psychiatric disorders.

Wirkmechanismus

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol exerts its pharmacological effects by selectively binding to dopamine D1 receptors and activating the cAMP signaling pathway. This activation leads to the phosphorylation of various downstream proteins, which ultimately results in the enhancement of dopaminergic neurotransmission. This compound has also been found to modulate the activity of glutamatergic and GABAergic neurons, which are involved in the regulation of cognitive and emotional functions.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive functions such as working memory, attention, and learning. This compound has also been found to exhibit antidepressant and anxiolytic effects, indicating its potential therapeutic applications in the treatment of mood disorders. Furthermore, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has several advantages for lab experiments, including its high purity, stability, and selectivity for dopamine D1 receptors. However, this compound also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Furthermore, this compound has not been extensively studied for its potential side effects, indicating the need for further research in this area.

Zukünftige Richtungen

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has several potential future directions for scientific research, including its potential therapeutic applications in various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of this compound to improve its bioavailability and pharmacokinetic properties. Furthermore, future research could investigate the potential side effects of this compound and its long-term safety profile. Finally, future research could explore the potential synergistic effects of this compound with other pharmacological agents, which may enhance its therapeutic efficacy.

Synthesemethoden

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol can be synthesized using a multistep process that involves the reaction of 2-(2-hydroxyethyl)phenol with 2-(2-chloroethyl)-1-piperidinecarboxylate in the presence of a base to yield the intermediate product, which is then reacted with 2,4-difluorobenzaldehyde in the presence of a reducing agent to obtain this compound. The synthesis method of this compound has been optimized to yield high purity and yield, making it suitable for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been found to selectively activate dopamine D1 receptors, which are involved in the regulation of cognitive, emotional, and motor functions. This compound has also been found to enhance the release of dopamine in the prefrontal cortex, which is associated with cognitive functions such as working memory and attention.

Eigenschaften

IUPAC Name

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-2-(2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c22-18-10-9-16(19(23)13-18)8-7-15-4-3-11-24(14-15)21(26)12-17-5-1-2-6-20(17)25/h1-2,5-6,9-10,13,15,25H,3-4,7-8,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIBRAOPRSGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2O)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.